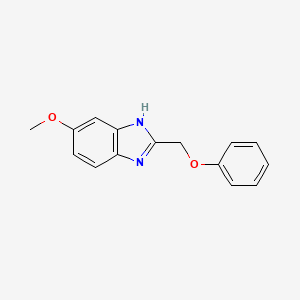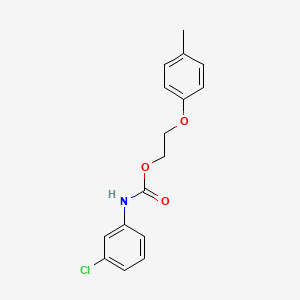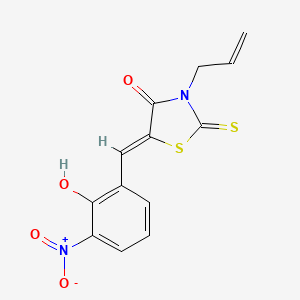
N-(1-isopropyl-4-piperidinyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-isopropyl-4-piperidinyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, commonly known as SNC-80, is a selective agonist for the delta-opioid receptor. Delta-opioid receptors are found in various regions of the brain and play a critical role in pain perception, mood, and addiction. SNC-80 has been extensively studied for its potential therapeutic applications in pain management, depression, and drug addiction.
Mécanisme D'action
SNC-80 exerts its effects by selectively binding to the delta-opioid receptor. Delta-opioid receptors are found in various regions of the brain and play a critical role in pain perception, mood, and addiction. Activation of the delta-opioid receptor by SNC-80 results in the inhibition of neurotransmitter release, leading to the analgesic, antidepressant, and anti-addictive effects of SNC-80.
Biochemical and Physiological Effects:
SNC-80 has been shown to produce potent analgesic effects in animal models of acute and chronic pain. The analgesic effects of SNC-80 are mediated by the activation of delta-opioid receptors in the spinal cord and brain. SNC-80 has also been shown to exhibit antidepressant-like effects in animal models of depression. The antidepressant effects of SNC-80 are mediated by the activation of delta-opioid receptors in the prefrontal cortex and hippocampus. In drug addiction, SNC-80 has been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models of drug addiction. The anti-addictive effects of SNC-80 are mediated by the activation of delta-opioid receptors in the nucleus accumbens and amygdala.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using SNC-80 in lab experiments is its selectivity for the delta-opioid receptor. This allows researchers to selectively activate the delta-opioid receptor without affecting other opioid receptors, which can produce unwanted side effects. Another advantage is its potency, which allows for lower doses to be used in experiments. One limitation of using SNC-80 is its short half-life, which requires frequent dosing in experiments.
Orientations Futures
There are several future directions for the study of SNC-80. One direction is the development of more potent and selective delta-opioid receptor agonists for therapeutic use. Another direction is the investigation of the role of delta-opioid receptors in other neurological and psychiatric disorders, such as anxiety and schizophrenia. Additionally, the development of novel delivery methods for SNC-80, such as sustained-release formulations, could improve its therapeutic potential.
Méthodes De Synthèse
The synthesis of SNC-80 involves several steps, starting with the reaction of 4-isoxazolecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(1-isopropyl-4-piperidinyl)methanamine to form the intermediate amide. The final step involves the addition of methyl iodide and triethylamine to the amide to form SNC-80.
Applications De Recherche Scientifique
SNC-80 has been extensively studied for its potential therapeutic applications in pain management, depression, and drug addiction. In pain management, SNC-80 has been shown to produce potent analgesic effects in animal models of acute and chronic pain. In depression, SNC-80 has been shown to exhibit antidepressant-like effects in animal models of depression. In drug addiction, SNC-80 has been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models of drug addiction.
Propriétés
IUPAC Name |
5-methyl-3-phenyl-N-(1-propan-2-ylpiperidin-4-yl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-13(2)22-11-9-16(10-12-22)20-19(23)17-14(3)24-21-18(17)15-7-5-4-6-8-15/h4-8,13,16H,9-12H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHHCRJGDXRPTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3CCN(CC3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-3-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]-1,2-oxazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[(pentylamino)carbonyl]benzenesulfonamide](/img/structure/B5121986.png)
![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B5121988.png)
![N-[4-(anilinocarbonyl)phenyl]-2-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5121994.png)

![N,N-diethyl-4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]aniline](/img/structure/B5122010.png)


![5-chloro-N-(4-{N-[(3-chloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5122029.png)
![1-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5122040.png)



![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5122078.png)
![N-methyl-N-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-(1-piperidinyl)ethanamine](/img/structure/B5122081.png)